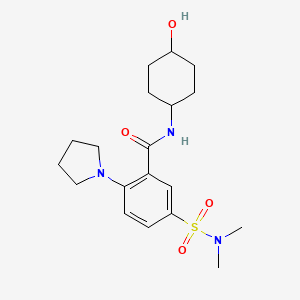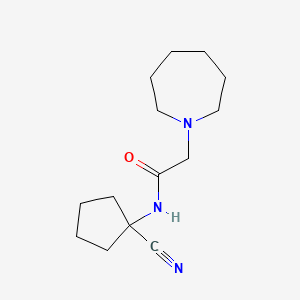
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of acyclic amides and has been shown to exhibit potent analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent analgesic and anti-inflammatory effects.
Biochemical and physiological effects:
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of osteoarthritis, rheumatoid arthritis, and neuropathic pain. In addition, 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been shown to have potential applications in the treatment of inflammatory bowel disease, asthma, and other inflammatory conditions. However, further research is needed to fully understand the biochemical and physiological effects of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide for lab experiments is its high potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide. One area of interest is the development of more potent and selective FAAH inhibitors for potential therapeutic applications. Another area of interest is the investigation of the potential role of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide in the treatment of other inflammatory conditions, such as multiple sclerosis and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide and its potential interactions with other drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide involves the reaction of 1-cyanocyclopentanecarboxylic acid with 1,6-diaminohexane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to yield 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide in high yield and purity.
Applications De Recherche Scientifique
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis, rheumatoid arthritis, and neuropathic pain. In addition, 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been shown to have potential applications in the treatment of inflammatory bowel disease, asthma, and other inflammatory conditions.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c15-12-14(7-3-4-8-14)16-13(18)11-17-9-5-1-2-6-10-17/h1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGUYMAOGVPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)
![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)

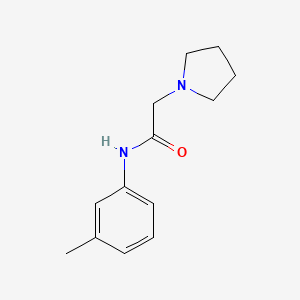
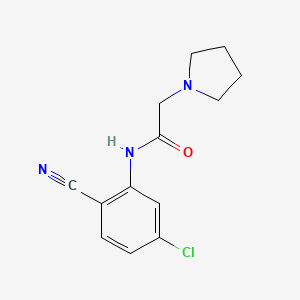
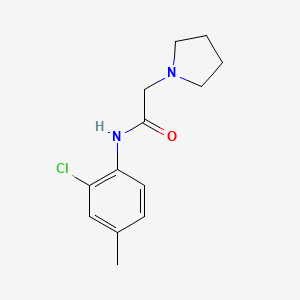
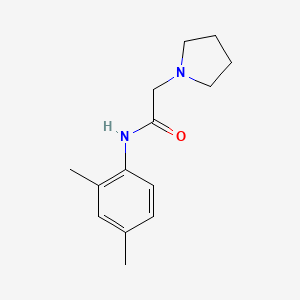
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)

![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
